An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1-Phenylcyclopropyl)acetic Acid
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1-Phenylcyclopropyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1-phenylcyclopropyl)acetic acid, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound.
Synthesis
The synthesis of 2-(1-phenylcyclopropyl)acetic acid is achieved through a two-step process commencing with the cyclopropanation of phenylacetonitrile, followed by the hydrolysis of the resulting nitrile intermediate.
A simple and effective method for the synthesis of the key intermediate, 1-phenylcyclopropanecarbonitrile, involves the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane using a strong base such as sodium hydroxide.[1] The subsequent step involves the hydrolysis of the cyano group to a carboxylic acid. This transformation can be carried out under acidic or basic conditions.[2][3][4][5] Basic hydrolysis, using an aqueous solution of a hydroxide base like sodium hydroxide followed by acidification, is a common method.[2]
Synthesis Workflow
Caption: Synthetic pathway for 2-(1-phenylcyclopropyl)acetic acid.
Experimental Protocols
Synthesis of 1-Phenylcyclopropanecarbonitrile
A robust method for the synthesis of 1-phenylcyclopropanecarbonitrile involves a phase-transfer catalyzed reaction.
Procedure:
-
To a stirred solution of phenylacetonitrile (1.0 eq) in water, add sodium hydroxide (2.0 eq).
-
Add a phase-transfer catalyst, such as benzyltriethylammonium chloride (0.1 eq).
-
To this mixture, add 1,2-dibromoethane (1.0 eq) dropwise.
-
Heat the reaction mixture to 60 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-phenylcyclopropanecarbonitrile, which can be used in the next step without further purification.
Synthesis of 2-(1-Phenylcyclopropyl)acetic Acid
The hydrolysis of the nitrile to the carboxylic acid is a standard procedure.[2][3][4][5]
Procedure:
-
In a round-bottom flask, dissolve 1-phenylcyclopropanecarbonitrile (1.0 eq) in a 10% aqueous solution of sodium hydroxide.[2]
-
Heat the mixture to reflux and maintain for a period of 90 minutes or until the oily starting material has disappeared.[2]
-
Cool the reaction mixture in an ice bath and carefully acidify with cold 6 M hydrochloric acid until the solution is acidic and precipitation of the product is complete.[2]
-
Collect the precipitated solid by vacuum filtration and wash with cold water.[2]
-
The crude 2-(1-phenylcyclopropyl)acetic acid can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to afford the pure product.
Characterization
The synthesized 2-(1-phenylcyclopropyl)acetic acid should be thoroughly characterized to confirm its identity and purity. The following are the expected physical and spectral properties.
Physical Properties
| Property | Value |
| CAS Number | 7350-58-5 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 52-53 °C[1] |
Spectroscopic Data
The structural confirmation of 2-(1-phenylcyclopropyl)acetic acid is achieved through various spectroscopic techniques.
The ¹H NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | -COOH |
| 7.15 - 7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 2.50 | Singlet | 2H | -CH₂-COOH |
| 0.85 - 1.10 | Multiplet | 4H | Cyclopropyl protons (-CH₂-CH₂-) |
The ¹³C NMR spectrum is used to identify the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~178 | -COOH |
| ~145 | Quaternary aromatic carbon (C-1 of phenyl) |
| ~128.5 | Aromatic CH |
| ~126.5 | Aromatic CH |
| ~126.0 | Aromatic CH |
| ~40 | -CH₂-COOH |
| ~25 | Quaternary cyclopropyl carbon |
| ~15 | Cyclopropyl -CH₂- |
The IR spectrum helps in identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 3030 | Medium | Aromatic C-H stretch |
| 2950 | Medium | Aliphatic C-H stretch |
| 1700 | Strong | C=O stretch (carboxylic acid) |
| 1600, 1490, 1450 | Medium | C=C stretch (aromatic ring) |
| 1420 | Medium | O-H bend (in-plane) |
| 1290 | Strong | C-O stretch |
| 930 | Broad | O-H bend (out-of-plane) |
| 760, 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 176 | [M]⁺ (Molecular ion) |
| 131 | [M - COOH]⁺ |
| 117 | [M - CH₂COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Characterization Workflow
Caption: Workflow for the characterization of 2-(1-phenylcyclopropyl)acetic acid.
Safety Information
It is essential to handle all chemicals with appropriate safety precautions. Phenylacetonitrile and 1,2-dibromoethane are toxic and should be handled in a well-ventilated fume hood. Strong bases like sodium hydroxide are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This guide provides a detailed framework for the synthesis and characterization of 2-(1-phenylcyclopropyl)acetic acid, empowering researchers to confidently produce and verify this important chemical compound for their research and development endeavors.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
